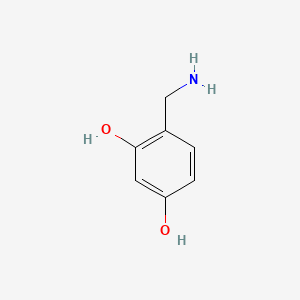

2,4-Dihydroxybenzylamine

Description

Current Perspectives on the Biochemical Significance of 2,4-Dihydroxybenzylamine

The biochemical significance of this compound (also referred to as 2,4-DHBA) is centered on its well-documented activity as a specific inhibitor of glutathione (B108866) reductase. nih.gov This enzyme is critical for maintaining cellular redox balance by catalyzing the reduction of the oxidized form of glutathione (glutathione disulfide, GSSG) back to its reduced, active form (GSH), using NADPH as a cofactor. nih.govscbt.com The pool of reduced glutathione is essential for protecting cells against damage from reactive oxygen species and detoxifying harmful substances. scbt.com

The inhibition of glutathione reductase by this compound is characterized by several key features. Research has shown that the inhibition is rapid, time-dependent, and irreversible, meaning it permanently deactivates the enzyme. nih.gov The inhibitory process requires the presence of the enzyme's cofactor, NADPH, and this compound competes with the enzyme's natural substrate, GSSG. nih.gov This competitive and irreversible mechanism suggests a highly specific interaction at or near the enzyme's active site. nih.gov Furthermore, studies have revealed that the enzyme can be protected from this inhibition by the presence of reducing agents such as glutathione and dithioerythritol (B556865). nih.gov A detailed analysis indicated that the compound likely interacts with two inhibitory sites on the enzyme. nih.gov

Inhibitory Profile of this compound on Glutathione Reductase

| Parameter | Description | Reference |

|---|---|---|

| Target Enzyme | Glutathione Reductase | nih.gov |

| Inhibition Type | Irreversible; Competitive with respect to oxidized glutathione (GSSG) | nih.gov |

| Kinetics | Time-dependent inhibition, occurring more rapidly than other known inhibitors like BCNU (Carmustine) | nih.gov |

| Cofactor Requirement | Inhibition requires the presence of NADPH | nih.gov |

| Protective Agents | Reducing agents such as glutathione and dithioerythritol protect the enzyme from inhibition | nih.gov |

| Binding Characteristics | Interacts at two inhibitory sites on the enzyme, as determined by Hill-type plot analysis | nih.gov |

Scope and Relevance of Academic Inquiry into this compound

Academic inquiry into this compound is predominantly focused on its application as a specific molecular probe to study cellular redox systems. Its ability to selectively inhibit glutathione reductase makes it an invaluable tool for researchers investigating the consequences of disrupting the glutathione system, which is implicated in numerous physiological and pathological states, including oxidative stress-related conditions. nih.gov

A significant area of its academic relevance is in structure-activity relationship (SAR) studies. Research comparing various meta-dihydroxybenzene derivatives has highlighted that the inhibitory action against glutathione reductase is unique to the this compound structure. nih.gov This finding underscores the critical importance of the specific positioning of the hydroxyl groups on the benzene (B151609) ring for this particular biological activity, providing insight into the molecular requirements for binding to and inhibiting the enzyme. This specificity distinguishes it from its isomers, such as 3,4-dihydroxybenzylamine (B7771078), which are investigated for other purposes, including acting as adrenergic beta-stimulants. nih.gov The focused academic interest in this compound is therefore not on broad therapeutic potential but on its precise utility in elucidating the role of glutathione reductase in cellular health and disease.

Primary Research Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Enzyme Kinetics | To study the mechanism and characteristics of glutathione reductase inhibition. | nih.gov |

| Oxidative Stress Research | Used as a tool to induce and study the cellular effects of glutathione reductase deficiency and resulting oxidative stress. | |

| Structure-Activity Relationship (SAR) Studies | Serves as a reference compound to understand how the specific 2,4-dihydroxy substitution pattern confers unique inhibitory activity compared to other isomers. | nih.gov |

| Biochemical Pathway Analysis | To investigate the role of the glutathione redox cycle in various metabolic and signaling pathways. | scbt.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(aminomethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYHNCUAZNAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93777-56-1 (mesylate) | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212875 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-56-2 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2,4 Dihydroxybenzylamine

Established Pathways for the Laboratory Synthesis of 2,4-Dihydroxybenzylamine

The laboratory synthesis of this compound (2,4-DHBA) is most commonly achieved through the reductive amination of its precursor, 2,4-dihydroxybenzaldehyde (B120756). This transformation can be accomplished via several established pathways, with a prominent method involving the formation of an oxime intermediate.

A widely cited preparative example begins with the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride in an aqueous medium. chemicalbook.com In a typical procedure, 50 grams of 2,4-dihydroxybenzaldehyde are reacted with 32.7 grams of hydroxylamine hydrochloride. The reaction is stirred at room temperature (around 20-25°C) for approximately one hour, during which a sodium carbonate solution is added dropwise to maintain a mild alkalinity (pH ~9). chemicalbook.com This controlled addition prevents undesirable side reactions like overoxidation. The resulting 2,4-dihydroxybenzaldehyde oxime precipitates from the solution and can be isolated by filtration with a high yield, reported to be around 97%. chemicalbook.com This oxime intermediate is then subsequently reduced to yield the final this compound product.

Another established route is a one-step reductive amination that bypasses the isolation of the oxime. This method involves reacting 2,4-dihydroxybenzaldehyde with ammonium (B1175870) acetate (B1210297) in ethanol, utilizing sodium cyanoborohydride as the reducing agent. This process is typically conducted at ambient temperature (25°C) to prevent the oxidation of the aldehyde. The resulting 2,4-DHBA can be purified through recrystallization from an ethanol/water mixture to achieve a purity of over 95%.

The critical precursor, 2,4-dihydroxybenzaldehyde, can be synthesized from resorcinol (B1680541) through methods like the Vilsmeier-Haack formylation.

Table 1: Comparison of Laboratory Synthesis Pathways for this compound

| Pathway | Starting Material | Key Reagents | Intermediate | Reported Yield | Key Parameters |

| Two-Step (Oxime Formation) | 2,4-Dihydroxybenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate, Reducing agent for oxime | 2,4-Dihydroxybenzaldehyde oxime | ~97% (for oxime) chemicalbook.com | Temperature control (~20-25°C), pH control (~9) |

| One-Step Reductive Amination | 2,4-Dihydroxybenzaldehyde | Ammonium acetate, Sodium cyanoborohydride | None (direct to product) | >95% purity | Ambient temperature (25°C), Recrystallization for purification |

Rational Design and Preparation of Substituted this compound Derivatives

The core structure of this compound is often chemically modified to create derivatives with specific functionalities and for diverse applications. This rational design approach aims to enhance or alter the parent molecule's properties for use in fields such as medicinal chemistry and materials science.

A significant area of research involves the preparation of substituted 2,4-dihydroxybenzylamines as immunomodulators. dntb.gov.uasci-hub.seresearchgate.net For instance, derivatives have been designed and synthesized to act as inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. dntb.gov.uasci-hub.se The synthesis of these derivatives often involves complex, multi-step procedures where different chemical moieties are attached to the this compound scaffold to optimize binding to the biological target.

Another example of rational design involves the synthesis of hybrid molecules. A 3,4-dihydroxybenzylamine-containing hybrid was isolated during the synthesis of chroman-2,4-diones, demonstrating how the dihydroxybenzylamine structure can be incorporated into more complex heterocyclic systems. scribd.com While this example uses the 3,4-isomer, the principle applies to the creation of novel structures based on the dihydroxybenzylamine core.

Furthermore, the concept of creating derivatives extends to material science applications. In one study, 3,4-dihydroxybenzylamine (B7771078) was grafted onto epoxy kraft lignin (B12514952) to create a biomaterial with enhanced antioxidant and UV blocking properties. sci-hub.se This process involved first preparing an epoxy-activated lignin and then introducing the dihydroxybenzylamine to impart the desired functionalities. Such modifications highlight the versatility of the dihydroxybenzylamine structure in developing new functional materials.

The synthesis of these derivatives often employs standard organic chemistry reactions. For example, creating amide linkages involves peptide coupling conditions using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). nih.gov Reductive amination conditions are also used to link the benzylamine (B48309) to other molecules. nih.gov

Advanced Characterization Techniques in this compound Synthesis Research

A suite of advanced analytical techniques is essential for the successful characterization of this compound and its derivatives, confirming their structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. Both ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are used to provide detailed information about the molecular structure. rsc.org For example, ¹H-NMR spectra can confirm the formation of the 2,4-dihydroxybenzaldehyde oxime intermediate by showing characteristic signals for the hydroxyl, oxime, and aromatic protons at specific chemical shifts. chemicalbook.comrsc.org

Mass Spectrometry (MS) is another critical tool, used to determine the molecular weight and elemental composition of the synthesized compounds. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, allowing for the confident determination of a compound's molecular formula. rsc.org Techniques like Electron Impact (EI) mass spectrometry are often employed. rsc.org The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is also used for purity validation.

Chromatographic Techniques are vital for both purification and analysis. High-Performance Liquid Chromatography (HPLC) is widely used. nih.gov For quantitative analysis, especially in biological samples, HPLC is often coupled with electrochemical detection (HPLC-ED). nih.gov A typical HPLC method might use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov

Infrared (IR) Spectroscopy , specifically Fourier Transform Infrared Spectroscopy (FT-IR), is used to identify the presence of specific functional groups in the molecule. rsc.orgjocrehes.com For instance, FT-IR spectra can confirm the presence of hydroxyl (-OH), amine (-NH), and carbon-nitrogen double bonds (C=N) by identifying their characteristic absorption frequencies. rsc.org

Table 2: Key Characterization Techniques in this compound Research

| Technique | Abbreviation | Information Provided | Application in 2,4-DHBA Research |

| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, connectivity of atoms. iza-online.orgwisc.edu | Structural elucidation of 2,4-DHBA, its intermediates, and derivatives. chemicalbook.comrsc.org |

| Mass Spectrometry | MS | Molecular weight, elemental formula, fragmentation patterns. nih.gov | Confirmation of molecular weight and formula (often via HRMS). rsc.org |

| High-Performance Liquid Chromatography | HPLC | Separation, quantification, and purity assessment. nih.gov | Purity validation; quantification in various matrices, often with ED or MS detection. nih.gov |

| Fourier Transform Infrared Spectroscopy | FT-IR | Presence of functional groups. wisc.edu | Confirmation of key functional groups like -OH, -NH, and aromatic rings. rsc.orgjocrehes.com |

| X-ray Photoelectron Spectroscopy | XPS | Elemental composition and chemical state on surfaces. | Characterization of lignin derivatives substituted with dihydroxybenzylamine. |

Enzymatic and Biochemical Mechanisms of 2,4 Dihydroxybenzylamine Action

Specific Inhibition of Glutathione (B108866) Reductase by 2,4-Dihydroxybenzylamine

This compound (2,4-DHBA) has been identified as a potent and specific inhibitor of glutathione reductase (GR), a critical enzyme in maintaining the intracellular redox balance. nih.gov Glutathione reductase catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), using NADPH as a cofactor. nih.govscbt.com This function is essential for protecting cells from oxidative stress. nih.govnih.gov The inhibitory action of 2,4-DHBA on this enzyme is notable for its rapidity and unique mechanistic properties compared to other known inhibitors like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov

The mechanism by which 2,4-DHBA inactivates glutathione reductase involves a multi-faceted interaction at the enzyme's active site, characterized by irreversible kinetics, a dependency on the cofactor NADPH, competition with the natural substrate GSSG, and the likely involvement of free radicals. nih.gov

The inhibition of glutathione reductase by this compound is both time-dependent and irreversible. nih.gov Experimental evidence demonstrates that the inactivation of the enzyme could not be reversed by gel filtration, a technique used to separate molecules based on size, which would typically remove a reversible inhibitor from the enzyme. nih.gov This indicates a stable, likely covalent, modification of the enzyme. Furthermore, the inhibition process involves a stoichiometric titration of the enzyme, suggesting that a specific number of inhibitor molecules bind to and inactivate each enzyme molecule. nih.gov A Hill-type plot analysis of the interaction revealed that 2,4-DHBA interacts at two distinct inhibitory sites on the enzyme. nih.gov

| Kinetic Property | Observation | Implication |

| Time-Dependence | Inhibition increases with incubation time. | Covalent modification or slow, tight binding. |

| Reversibility | Inhibition is not reversed by gel filtration. | Irreversible binding of the inhibitor. |

| Stoichiometry | Inhibition involves a stoichiometric titration of the enzyme. | A specific number of inhibitor molecules inactivate one enzyme molecule. |

| Binding Sites | Hill-type plot analysis indicates two inhibitory sites. | Complex binding mechanism with multiple interaction points. |

The presence of the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is an absolute requirement for the inhibitory action of this compound on glutathione reductase. nih.gov This dependency is also observed with other inhibitors like BCNU, but the inhibition by 2,4-DHBA occurs much more rapidly. nih.gov NADPH is the electron donor in the normal catalytic cycle of glutathione reductase, reducing the enzyme's FAD cofactor. wikipedia.org The requirement of NADPH for inhibition suggests that the inhibitor may interact with the reduced form of the enzyme or that the binding of NADPH induces a conformational change in the enzyme that exposes the binding site for 2,4-DHBA. nih.govnih.gov Inhibition of glutathione reductase is expected to lead to an accumulation of NADPH, as its consumption in the reduction of GSSG is blocked. nih.gov

The mechanism of inhibition by this compound is suggested to involve a free radical effect at or near the active site of glutathione reductase. nih.govconsensus.app This hypothesis is supported by the protective effects observed with the reducing agents glutathione and dithioerythritol (B556865), which are known to scavenge free radicals. nih.gov The structure of 2,4-DHBA, a meta-dihydroxybenzene derivative, is susceptible to oxidation, which could lead to the formation of reactive radical species. These radicals could then react with critical amino acid residues within the enzyme's active site, leading to the observed irreversible inactivation. nih.gov

To ascertain the structural features necessary for the inhibition of glutathione reductase, structure-activity relationship (SAR) studies were conducted using various analogues of this compound. nih.gov The analysis of several meta-dihydroxybenzene derivatives revealed that the potent inhibitory activity was unique to the this compound structure. nih.gov This indicates that both the dihydroxy-substituted benzene (B151609) ring and the aminomethyl group are crucial for the compound's ability to inactivate the enzyme. Alterations to this specific arrangement of functional groups likely disrupt the necessary binding interactions or the capacity to generate the reactive species responsible for inhibition. nih.gov

| Compound | Structural Features | Inhibitory Activity on Glutathione Reductase |

| This compound | Dihydroxybenzene with an aminomethyl group | Potent and specific inhibitor nih.gov |

| Other meta-dihydroxybenzene derivatives | Varied substitutions on the dihydroxybenzene core | Lacked significant inhibitory effect nih.gov |

Mechanistic Elucidation of Glutathione Reductase Inactivation by this compound

Emerging Research on the Immunomodulatory Properties of Substituted this compound

Current scientific literature does not provide specific research on the immunomodulatory properties of substituted this compound derivatives. While studies have been conducted on other substituted dihydroxy compounds, the direct investigation of immunomodulatory effects of derivatives of this compound has not been extensively reported. Future research may explore this area to determine potential therapeutic applications.

Consistent with the lack of research on their immunomodulatory properties, the molecular mechanisms by which substituted this compound derivatives might modulate the immune system are not elucidated in the current body of scientific literature. Understanding such mechanisms would require targeted studies to identify their interactions with immune cells, signaling pathways, and cytokine production.

Preclinical Pharmacological Evaluation and Therapeutic Potential of 2,4 Dihydroxybenzylamine

Strategies for Targeting Cellular Redox Homeostasis via 2,4-Dihydroxybenzylamine Mediated Glutathione (B108866) Reductase Inhibition

The primary strategy for targeting cellular redox homeostasis with this compound centers on its specific and potent inhibition of glutathione reductase. This enzyme is crucial for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a cornerstone of the cell's antioxidant defense system.

Mechanism of Inhibition:

Research has demonstrated that 2,4-DHBA is a highly specific inhibitor of glutathione reductase. The inhibition is time-dependent and irreversible, suggesting a strong and lasting effect on the enzyme's function. The mechanism of inhibition by 2,4-DHBA is competitive with the enzyme's substrate, GSSG. This indicates that 2,4-DHBA likely interacts with the active site of glutathione reductase, preventing the binding and subsequent reduction of GSSG.

The inhibitory action of 2,4-DHBA is dependent on the presence of NADPH, a cofactor for glutathione reductase. This suggests that the enzyme must be in a reduced state for the inhibitor to exert its effect. The inhibition by 2,4-DHBA has been observed to be more rapid than that of other known glutathione reductase inhibitors, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).

A key aspect of 2,4-DHBA's interaction with glutathione reductase is the stoichiometric titration of the enzyme, which further supports the irreversible nature of the inhibition. It is hypothesized that the inhibition may involve a free radical effect at or near the active site of the enzyme. Structure-activity relationship studies have revealed that the inhibitory activity against glutathione reductase is unique to the this compound structure among other meta-dihydroxybenzene derivatives.

| Inhibitor | Target Enzyme | Mechanism of Action | Key Characteristics |

| This compound | Glutathione Reductase | Competitive with GSSG, Irreversible | NADPH-dependent, Rapid-acting, Stoichiometric titration |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Glutathione Reductase | Irreversible | Slower acting than 2,4-DHBA |

Assessment of this compound's Impact on Cellular Processes in Preclinical Models

While direct preclinical studies on the broad cellular effects of this compound are limited, its potent and specific inhibition of glutathione reductase allows for a clear inference of its likely impact on cellular processes. The disruption of glutathione metabolism is known to have profound consequences for cell function and survival.

Consequences of Glutathione Reductase Inhibition:

The primary consequence of glutathione reductase inhibition by 2,4-DHBA is the disruption of the glutathione cycle. This leads to an accumulation of GSSG and a depletion of the cellular pool of GSH. GSH is a critical antioxidant, a cofactor for various enzymes, and plays a role in detoxification and the maintenance of the cellular redox environment.

A decrease in the GSH/GSSG ratio would be expected to lead to a state of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them occurs. This can result in damage to cellular macromolecules, including lipids, proteins, and DNA.

Potential Cellular Impacts:

Increased Sensitivity to Oxidative Damage: Cells treated with 2,4-DHBA would likely exhibit increased vulnerability to agents that induce oxidative stress.

Disruption of Signaling Pathways: Many cellular signaling pathways are regulated by the redox state of the cell. The alteration of the GSH/GSSG ratio by 2,4-DHBA could therefore interfere with normal cellular signaling.

Impairment of Detoxification: GSH is essential for the detoxification of xenobiotics and endogenous toxic compounds through conjugation reactions catalyzed by glutathione S-transferases. Inhibition of glutathione reductase would indirectly impair these detoxification pathways.

Induction of Apoptosis: Severe or prolonged oxidative stress is a known trigger for programmed cell death, or apoptosis. It is plausible that treatment with 2,4-DHBA could induce apoptosis in susceptible cells.

Further preclinical studies are necessary to directly assess these anticipated cellular effects of this compound in various cell and animal models.

Future Directions in the Therapeutic Application of this compound and its Derivatives

The specific and potent inhibition of glutathione reductase by this compound suggests several potential avenues for future therapeutic development. The reliance of certain pathological conditions, such as some cancers, on a robust antioxidant system to counteract high levels of intrinsic oxidative stress makes glutathione reductase an attractive therapeutic target.

Potential Therapeutic Strategies:

Anticancer Therapy: By disabling a key component of the cancer cell's antioxidant defense, 2,4-DHBA could potentially sensitize these cells to pro-oxidant cancer therapies, such as radiation and certain chemotherapeutic agents. It may also have standalone efficacy in cancers with a high dependence on glutathione metabolism.

Antiparasitic Agents: The glutathione metabolism of some parasites, such as Plasmodium falciparum (the causative agent of malaria), is essential for their survival and differs from that of the human host. Specific inhibitors of the parasite's glutathione reductase could be developed as novel antiparasitic drugs.

Development of Derivatives:

Future research will likely focus on the synthesis and evaluation of derivatives of this compound. The goals of such medicinal chemistry efforts would be to:

Enhance Potency and Specificity: Modify the structure of 2,4-DHBA to improve its binding affinity and selectivity for glutathione reductase.

Improve Pharmacokinetic Properties: Optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to make it more suitable for in vivo use.

Reduce Potential Toxicity: Modify the molecule to minimize off-target effects and improve its safety profile.

The development of such derivatives, coupled with a more thorough understanding of the cellular consequences of this compound administration in preclinical models, will be crucial for translating the therapeutic potential of this compound into clinical applications.

Q & A

Q. What are the optimal chromatographic methods for detecting 2,4-DHBA in biological matrices?

Reverse-phase HPLC with electrochemical detection (HPLC-ED) is widely used for quantifying 2,4-DHBA in neurochemical studies. A validated protocol involves:

- Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).

- Mobile phase: 50 mM sodium phosphate buffer (pH 3.0) with 10% methanol.

- Internal standard: 3,4-dihydroxybenzylamine (1 µM) for retention time calibration .

- Detection: Amperometric detector at +0.6 V vs. Ag/AgCl. This method achieves a limit of detection (LOD) of 0.1 ng/mL in extracellular fluid.

Q. How can 2,4-DHBA synthesis be optimized for high purity in laboratory settings?

A one-step reductive amination route using 2,4-dihydroxybenzaldehyde and ammonium acetate in ethanol, with sodium cyanoborohydride as the reducing agent, yields >95% purity. Key parameters:

Q. What safety protocols are critical for handling 2,4-DHBA in vitro studies?

Based on structural analogs (e.g., 4-aminodiphenylamine):

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles (GHS Eye Irritant Category 2A).

- Ventilation: Use fume hoods to minimize inhalation of aerosols (GHS Acute Toxicity Category 4).

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do conflicting data on 2,4-DHBA’s redox stability impact experimental design?

Discrepancies in stability studies arise from:

- pH dependency : 2,4-DHBA oxidizes rapidly at pH >7.0 (e.g., t½ = 15 min in PBS pH 7.4 vs. t½ = 4 hr in pH 5.0 acetate buffer).

- Antioxidant interference : Ascorbate (1 mM) stabilizes 2,4-DHBA but may confound oxidative stress assays . Mitigation : Pre-equilibrate buffers with argon and include EDTA (0.1 mM) to chelate metal catalysts.

Q. What mechanisms underlie 2,4-DHBA’s inhibition of DNA polymerase in melanoma cells?

- Competitive inhibition : 2,4-DHBA binds to the dNTP-binding pocket (Kᵢ = 12 µM) via hydrogen bonding with Tyr-76 and Asp-113 residues.

- Redox modulation : Catechol groups generate semiquinone radicals, damaging DNA repair machinery (e.g., PARP-1 inhibition).

- Cellular validation : IC₅₀ values vary (5–25 µM) depending on intracellular tyrosinase activity, which oxidizes 2,4-DHBA to cytotoxic quinones .

Q. How does enzymatic deamination of 2,4-DHBA influence its neurochemical applications?

Vanillyl alcohol oxidase (VAO) catalyzes 2,4-DHBA’s oxidative deamination to 2,4-dihydroxybenzaldehyde, a pathway critical in neurotransmitter analog studies. Key findings:

- Kinetics : Vₘₐₓ = 8.2 µmol/min/mg, Kₘ = 0.45 mM (pH 8.0, 30°C).

- Inhibitors : Tropolone (1 mM) reduces deamination by 90%, preserving 2,4-DHBA’s stability in neuronal cultures .

Q. What are the limitations of using 2,4-DHBA as an internal standard in catecholamine assays?

- Co-elution risks : Structural similarity to dopamine may cause peak overlap in isocratic HPLC systems.

- Matrix effects : Plasma proteins (e.g., albumin) bind 2,4-DHBA (∼30%), necessitating protein precipitation with perchloric acid (0.2 M) .

- Alternative standards : Deuterated analogs (e.g., 2,4-DHBA-d₄) improve recovery rates in LC-MS/MS workflows.

Data Contradictions and Resolution

Q. Why do studies report conflicting IC₅₀ values for 2,4-DHBA in cancer cell lines?

Variations arise from:

- Cell-specific metabolism : Melanoma lines with high tyrosinase activity (e.g., B16-F10) show 3-fold lower IC₅₀ than low-activity lines (e.g., A375) .

- Assay endpoints : MTT assays may underestimate cytotoxicity due to 2,4-DHBA’s interference with formazan crystals. Recommendation : Use dual assays (e.g., ATP-lite and Annexin V/PI staining) for robust cytotoxicity profiling.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.